(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Brand Name: Vulcanchem
CAS No.: 1090533-15-5
VCID: VC4327102
InChI: InChI=1S/C11H14N2OS/c1-15-10-5-4-9(8-12-10)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
SMILES: CSC1=NC=C(C=C1)C(=O)N2CCCC2
Molecular Formula: C11H14N2OS
Molecular Weight: 222.31

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone

CAS No.: 1090533-15-5

Cat. No.: VC4327102

Molecular Formula: C11H14N2OS

Molecular Weight: 222.31

* For research use only. Not for human or veterinary use.

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone - 1090533-15-5

Specification

CAS No. 1090533-15-5
Molecular Formula C11H14N2OS
Molecular Weight 222.31
IUPAC Name (6-methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C11H14N2OS/c1-15-10-5-4-9(8-12-10)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Standard InChI Key ATQJUFQTTJFPRA-UHFFFAOYSA-N
SMILES CSC1=NC=C(C=C1)C(=O)N2CCCC2

Introduction

(6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone is a synthetic organic compound with the molecular formula C11_{11}H14_{14}N2_{2}OS and a molecular weight of approximately 222.31 g/mol . This compound features a pyridine ring substituted with a methylsulfanyl group at the 6-position, linked to a pyrrolidin-1-ylmethanone moiety. It is classified as a non-polymeric compound and has potential applications in medicinal chemistry and material science due to its unique structural properties.

Synthesis and Preparation

The synthesis of (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone typically involves several key steps, although specific methods are not widely documented. Generally, such compounds can be synthesized through reactions involving pyrrolidine and pyridine derivatives. The reaction conditions typically involve heating under reflux in suitable solvents such as dimethylformamide or dichloromethane, with monitoring via thin-layer chromatography to ensure completion.

Potential Applications

This compound has potential applications in medicinal chemistry and material science due to its unique structural properties. Compounds with similar structures have shown activity against certain biological targets, suggesting that (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone could also exhibit pharmacological properties relevant for drug development.

Research Findings and Future Directions

Research on (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone is limited, but it falls under the category of heterocyclic compounds, which are of significant interest in drug development. The mechanism of action for compounds like this often involves interactions with biological targets such as enzymes or receptors. Data on similar compounds suggest that modifications to the structure can significantly influence biological activity.

Future research should focus on determining the physical properties of (6-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone, such as its melting point, boiling point, and solubility, which are crucial for its applications. Additionally, exploring its biological activity through in vitro and in vivo studies will provide insights into its potential pharmacological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator